molecular formula C45H57NO10 B13842321 2-(2-((2-((R)-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid

2-(2-((2-((R)-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid

Katalognummer: B13842321
Molekulargewicht: 771.9 g/mol
InChI-Schlüssel: NAANKLZXEZIUJU-MNYREFGISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-((2-(®-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-(®-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and etherification. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-((2-(®-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions may vary depending on the specific reaction, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds, ethers, and esters.

Wissenschaftliche Forschungsanwendungen

2-(2-((2-(®-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(2-((2-(®-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-((2-(®-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid stands out due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its unique combination of aromatic rings and functional groups makes it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C45H57NO10

Molekulargewicht

771.9 g/mol

IUPAC-Name

2-[2-[[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butyl]piperidin-2-yl]methoxy]propyl]phenoxy]methyl]phenoxy]acetic acid

InChI

InChI=1S/C45H57NO10/c1-7-32(34-25-42(51-4)45(53-6)43(26-34)52-5)27-46-23-13-12-15-35(46)29-55-39(21-19-31-20-22-40(49-2)41(24-31)50-3)36-16-9-11-18-38(36)54-28-33-14-8-10-17-37(33)56-30-44(47)48/h8-11,14,16-18,20,22,24-26,32,35,39H,7,12-13,15,19,21,23,27-30H2,1-6H3,(H,47,48)/t32-,35+,39-/m1/s1

InChI-Schlüssel

NAANKLZXEZIUJU-MNYREFGISA-N

Isomerische SMILES

CC[C@H](CN1CCCC[C@H]1CO[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3OCC4=CC=CC=C4OCC(=O)O)C5=CC(=C(C(=C5)OC)OC)OC

Kanonische SMILES

CCC(CN1CCCCC1COC(CCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3OCC4=CC=CC=C4OCC(=O)O)C5=CC(=C(C(=C5)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.